molecular formula C11H12BrNO2 B1273627 Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 511230-72-1

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No. B1273627
CAS RN: 511230-72-1
M. Wt: 270.12 g/mol
InChI Key: AUAAQBWEOAMYGG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is a compound that is part of a broader class of chemicals known as tetrahydroquinolines. These compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic properties. The compound is closely related to various other tetrahydroquinoline derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential use as chemotherapeutic agents or in other pharmaceutical applications.

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds has been explored in several studies. For instance, the preparation of 6-methylquinazoline derivatives was achieved through the treatment of silylated precursors with specific reagents, as described in one study . Another paper discusses the synthesis of 7-alkylamino-2-methylquinoline derivatives from 6-bromo-2-methylquinoline, highlighting the regiochemistry involved in nucleophilic substitution reactions . Additionally, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline was reported through a reductive amination process . These methods provide insights into the possible synthetic routes that could be applied to the synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been determined using various analytical techniques. X-ray structural analysis has been employed to establish the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . Such studies are crucial for understanding the three-dimensional conformation of the molecule, which is important for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of tetrahydroquinoline derivatives has been explored in the context of various chemical reactions. For example, an unusual oxidation reaction using thionyl chloride was reported to synthesize 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline derivatives . This demonstrates the potential for diverse reactivity patterns that could be relevant for the functionalization of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives have been characterized using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These studies provide valuable information on the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential (MEP), which are indicative of the compound's stability and electronic properties. Such analyses are essential for understanding how the compound might behave under different conditions and in potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is a compound with diverse applications in chemical synthesis and organic chemistry research. Its chemical structure and properties facilitate the creation of various derivatives and play a critical role in synthetic pathways.

  • Derivative Synthesis : This compound has been utilized in the synthesis of bromophenols and brominated tetrahydroisoquinolines. For example, it was semisynthesized using brominated tyrosine derivative as a starting material in a study that explored the chemical constituents of the red alga Rhodomela confervoides (Ma et al., 2007).

  • Selective Synthesis : In the context of quinoline derivatives, this compound plays a significant role. Efficient and selective synthesis methods have been developed for tribromoquinoline and dibromotetrahydroquinoline derivatives, where methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate serves as an intermediate or end product (Şahin et al., 2008).

  • Reductive Amination Applications : The compound has also been synthesized through reductive amination of Schiff's Bases, highlighting its potential in the creation of complex molecular structures (Zlatoidský & Gabos, 2009).

  • Crystal and Molecular Structure Analysis : Studies involving X-ray structural analysis have been conducted on methyl tetrahydroquinoline derivatives, offering insights into the molecular structure and potential applications in materials science and chemistry (Rudenko et al., 2013).

  • Diastereoselective Synthesis : Its role in the diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters has been studied, demonstrating its utility in stereochemically controlled synthetic processes (Bunce et al., 2001).

  • Novel Quinoline Analogs : The compound is also involved in the synthesis of novel quinoline analogs, which are important for various applications in medicinal chemistry and drug design (Kurasawa et al., 2014).

  • Ultrasound Irradiation Methods : Additionally, it has been synthesized using methods like ultrasound irradiation, indicating its relevance in innovative chemical synthesis techniques (Thirumalai et al., 2006).

  • Photolabile Protecting Group : Interestingly, brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group, hinting at the potential of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate in similar applications (Fedoryak & Dore, 2002).

properties

IUPAC Name

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAAQBWEOAMYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373761
Record name Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

CAS RN

511230-72-1
Record name Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
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